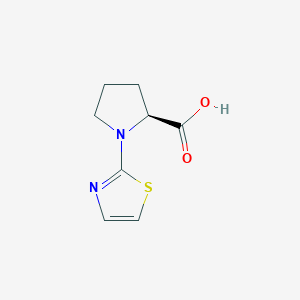
Thiazol-2-yl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazol-2-yl-L-proline is a heterocyclic compound that features a thiazole ring and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate thioamides with α-halo ketones to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazol-2-yl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
Thiazol-2-yl-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of Thiazol-2-yl-L-proline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The compound’s effects are mediated through its ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazoles: These compounds also contain a nitrogen-rich heterocyclic ring and are known for their stability and biological activities.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid share structural similarities and are used in similar applications.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid are structurally related and have comparable chemical properties.
Uniqueness
Thiazol-2-yl-L-proline is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10N2O2S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8/h3,5-6H,1-2,4H2,(H,11,12)/t6-/m0/s1 |
Clé InChI |
XGQJFVPSDZWOII-LURJTMIESA-N |
SMILES isomérique |
C1C[C@H](N(C1)C2=NC=CS2)C(=O)O |
SMILES canonique |
C1CC(N(C1)C2=NC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















